molecular formula C6H3BrFIZn B14095262 zinc;1-bromo-3-fluorobenzene-4-ide;iodide

zinc;1-bromo-3-fluorobenzene-4-ide;iodide

Cat. No.: B14095262
M. Wt: 366.3 g/mol
InChI Key: GNZHZNSHJWDVSO-UHFFFAOYSA-M
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Description

Zinc;1-bromo-3-fluorobenzene-4-ide;iodide is a chemical compound that combines zinc with 1-bromo-3-fluorobenzene and iodide. This compound is of interest in various fields of chemistry due to its unique properties and reactivity. It is often used as an intermediate in organic synthesis and has applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of zinc;1-bromo-3-fluorobenzene-4-ide;iodide typically involves the reaction of 1-bromo-3-fluorobenzene with zinc in the presence of iodide. One common method is the formation of a Grignard reagent, where 1-bromo-3-fluorobenzene reacts with magnesium to form 1-bromo-3-fluorophenylmagnesium bromide. This intermediate is then treated with zinc iodide to yield the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Zinc;1-bromo-3-fluorobenzene-4-ide;iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .

Scientific Research Applications

Zinc;1-bromo-3-fluorobenzene-4-ide;iodide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which zinc;1-bromo-3-fluorobenzene-4-ide;iodide exerts its effects depends on the specific reaction it is involved in. In Suzuki-Miyaura coupling, the mechanism involves oxidative addition, transmetalation, and reductive elimination steps facilitated by a palladium catalyst . The molecular targets and pathways involved are primarily related to the formation of carbon-carbon bonds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Zinc;1-bromo-3-fluorobenzene-4-ide;iodide is unique due to the presence of both zinc and iodide, which can enhance its reactivity and versatility in organic synthesis. The combination of these elements allows for specific reactions that may not be possible with other similar compounds.

Properties

Molecular Formula

C6H3BrFIZn

Molecular Weight

366.3 g/mol

IUPAC Name

zinc;1-bromo-3-fluorobenzene-4-ide;iodide

InChI

InChI=1S/C6H3BrF.HI.Zn/c7-5-2-1-3-6(8)4-5;;/h1-2,4H;1H;/q-1;;+2/p-1

InChI Key

GNZHZNSHJWDVSO-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC(=[C-]1)F)Br.[Zn+2].[I-]

Origin of Product

United States

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